molecular formula C17H14N4O2 B10987472 N-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide

N-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide

Cat. No.: B10987472
M. Wt: 306.32 g/mol
InChI Key: LHAUBDCMUURLHH-UHFFFAOYSA-N
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Description

N-(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-2-PYRIDINECARBOXAMIDE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a quinazoline core, and a pyridinecarboxamide moiety. It has garnered interest in various scientific fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-2-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable catalyst.

    Attachment of the Pyridinecarboxamide Moiety: The final step involves the coupling of the quinazoline intermediate with 2-pyridinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time.

    Purification Techniques: Employing techniques like recrystallization, chromatography, and distillation to obtain high-purity product.

    Automation and Continuous Flow Chemistry: Utilizing automated systems and continuous flow reactors to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-2-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline or pyridine derivatives.

    Substitution: Formation of substituted quinazoline or pyridine derivatives with new functional groups.

Scientific Research Applications

N-(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-2-PYRIDINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-2-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-2-PYRIDINECARBOXAMIDE: shares structural similarities with other quinazoline derivatives, such as:

Uniqueness

    N-(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-2-PYRIDINECARBOXAMIDE: is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

N-(3-cyclopropyl-4-oxoquinazolin-6-yl)pyridine-2-carboxamide

InChI

InChI=1S/C17H14N4O2/c22-16(15-3-1-2-8-18-15)20-11-4-7-14-13(9-11)17(23)21(10-19-14)12-5-6-12/h1-4,7-10,12H,5-6H2,(H,20,22)

InChI Key

LHAUBDCMUURLHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=N4

Origin of Product

United States

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